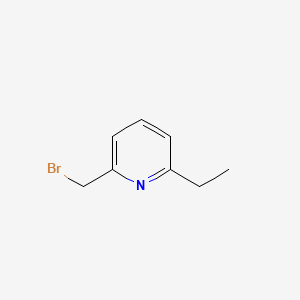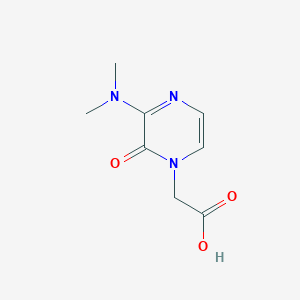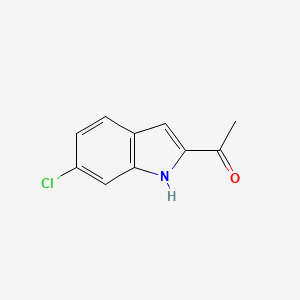![molecular formula C9H6O3S B15069837 Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with an aldehyde group at the 5-position and a sulfone group at the 1,1-position. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with appropriate reagents to introduce the aldehyde and sulfone groups. For instance, the compound can be synthesized by the reaction of benzo[b]thiophene with sulfonhydrazides and internal alkynes under electrochemical conditions . The reaction conditions typically involve room temperature and constant current electrolysis in undivided cells .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde and sulfone groups, which are reactive functional groups.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfone group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions include benzo[b]thiophene-5-carboxylic acid, benzo[b]thiophene-5-methanol, and various substituted derivatives of this compound .
科学的研究の応用
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide has several scientific research applications:
作用機序
The mechanism of action of benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit enzymes such as cholinesterases and to interfere with cellular signaling pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-5-carbaldehyde: Lacks the sulfone group at the 1,1-position.
Benzo[b]thiophene-1,1-dioxide: Lacks the aldehyde group at the 5-position.
Benzo[b]thiophene-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at the 5-position.
Uniqueness
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is unique due to the presence of both the aldehyde and sulfone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
特性
分子式 |
C9H6O3S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
1,1-dioxo-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H6O3S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-6H |
InChIキー |
UGLMWACQKDHXGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





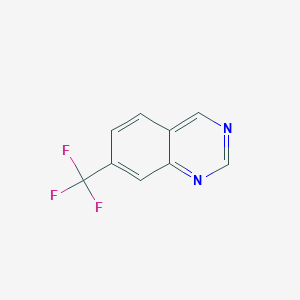
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)

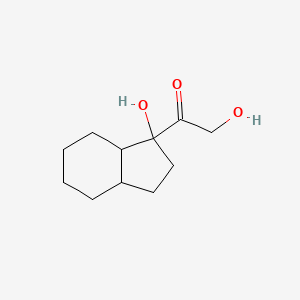

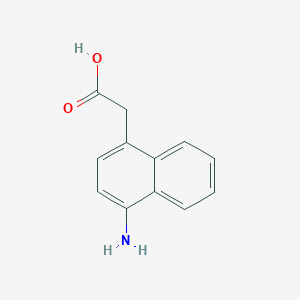
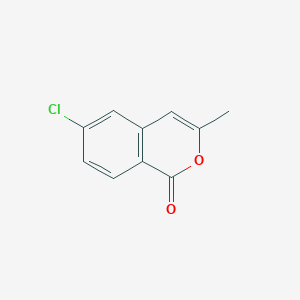
![3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid](/img/structure/B15069810.png)
